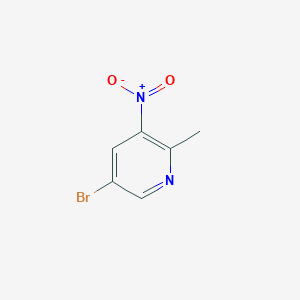
5-溴-2-甲基-3-硝基吡啶
概述
描述
5-Bromo-2-methyl-3-nitropyridine: is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
科学研究应用
Chemistry: 5-Bromo-2-methyl-3-nitropyridine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate in the synthesis of more complex molecules .
Biology and Medicine: The compound is used in the development of pharmaceuticals, including potential inhibitors for various enzymes and receptors. It is also explored for its antimicrobial properties .
Industry: In the agrochemical industry, 5-Bromo-2-methyl-3-nitropyridine is used in the synthesis of pesticides and herbicides. Its unique structure allows for the development of compounds with specific biological activities .
作用机制
Target of Action
It is used as a reactant in the synthesis of mln0905, a potent and orally bioavailable inhibitor of polo-like kinase 1 (plk1) . PLK1 is a protein that plays a crucial role in cell division and is often overexpressed in cancer cells .
Pharmacokinetics
Its use in the synthesis of orally bioavailable compounds suggests that it may have favorable absorption and distribution characteristics .
Result of Action
As a precursor in the synthesis of plk1 inhibitors, it contributes to the inhibition of plk1, which can lead to cell cycle arrest and apoptosis in cancer cells .
生化分析
Biochemical Properties
It is known that nitropyridines, a group to which this compound belongs, can undergo a reaction mechanism in which the nitro group migrates from one position to another by a [1,5] sigmatropic shift . This suggests that 5-Bromo-2-methyl-3-nitropyridine may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
It is known that nitropyridines can cause skin and eye irritation . This suggests that 5-Bromo-2-methyl-3-nitropyridine may have similar effects on cells, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Nitropyridines are known to undergo a reaction mechanism in which the nitro group migrates from one position to another . This suggests that 5-Bromo-2-methyl-3-nitropyridine may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 38.0 to 42.0 °C and a boiling point of 252.6±35.0 °C at 760 mmHg This suggests that it may have certain stability and degradation characteristics over time
准备方法
Synthetic Routes and Reaction Conditions:
Starting from 5-amino-2-methyl-3-nitropyridine: The synthesis involves a bromination reaction where 5-amino-2-methyl-3-nitropyridine is treated with a brominating agent to yield 5-bromo-2-methyl-3-nitropyridine.
Starting from 5-bromo-2-chloro-3-nitropyridine: Another method involves the methylation of 5-bromo-2-chloro-3-nitropyridine to produce the target compound.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The reactions are carried out in controlled environments to ensure safety and efficiency.
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Bromo-2-methyl-3-nitropyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate.
Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrazine hydrate in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Reduction: 5-Bromo-2-methyl-3-aminopyridine.
Oxidation: Products depend on the specific oxidizing conditions.
相似化合物的比较
- 5-Bromo-2-methoxy-3-nitropyridine
- 5-Bromo-2-hydroxy-3-nitropyridine
- 3-Bromo-2-methoxy-5-nitropyridine
Comparison: 5-Bromo-2-methyl-3-nitropyridine is unique due to the presence of a methyl group at the 2-position, which can influence its reactivity and biological activity compared to its analogs. The methyl group can affect the compound’s lipophilicity and steric properties, making it a valuable intermediate in the synthesis of specific pharmaceuticals and agrochemicals .
属性
IUPAC Name |
5-bromo-2-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZLWWNOYMHSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648593 | |
| Record name | 5-Bromo-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911434-05-4 | |
| Record name | 5-Bromo-2-methyl-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911434-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methyl-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro-](/img/structure/B155735.png)
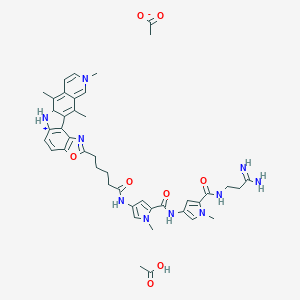
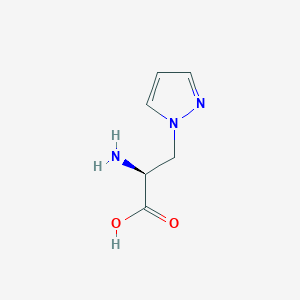
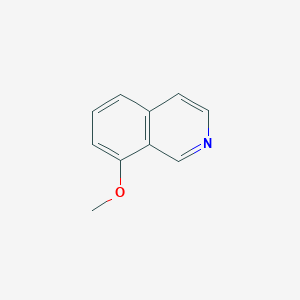
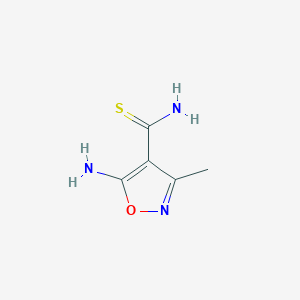

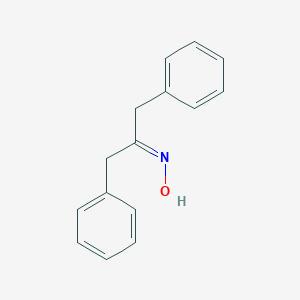


![dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride](/img/structure/B155759.png)


